molecular formula C17H16N2O2 B5200510 5-oxo-N,1-diphenylpyrrolidine-3-carboxamide

5-oxo-N,1-diphenylpyrrolidine-3-carboxamide

Cat. No.: B5200510
M. Wt: 280.32 g/mol
InChI Key: WFZVCGQWUGNFTR-UHFFFAOYSA-N
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Description

5-oxo-N,1-diphenylpyrrolidine-3-carboxamide is an organic compound belonging to the class of anilides. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 5-oxo-N,1-diphenylpyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the reaction of dialkyl acetylenedicarboxylates with ethyl chlorooxoacetate and arenesulfonamides in the presence of triethylamine and triphenylphosphine under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-oxo-N,1-diphenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can undergo substitution reactions, particularly at the phenyl rings, to introduce various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-oxo-N,1-diphenylpyrrolidine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-oxo-N,1-diphenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

5-oxo-N,1-diphenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-oxo-N,1-diphenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZVCGQWUGNFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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